Z-D-Chg-OH

説明

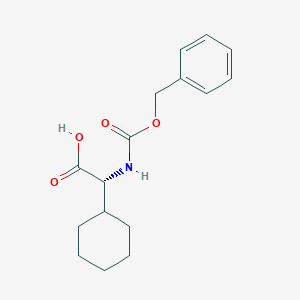

Z-D-Chg-OH: It is primarily used in peptide synthesis and has a molecular formula of C16H21NO4 . This compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Chg-OH typically involves the protection of the amino group of alpha-cyclohexylglycine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is usually obtained in a powdered form with a purity of over 98% .

化学反応の分析

Types of Reactions: Z-D-Chg-OH undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: This reaction can be used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

Peptide Synthesis

Z-D-Chg-OH is integral to the creation of complex peptides. Its incorporation into peptide chains allows researchers to modify peptide structures, which can significantly influence their biological properties. This makes it an essential component in the study of protein interactions and functions.

Biological Research

In biological contexts, this compound is employed to investigate protein interactions and biological pathways. By incorporating this compound into peptides, researchers can explore how structural changes affect binding affinities and interaction dynamics between peptides and their targets. This capability is crucial for understanding various biological processes and mechanisms.

Drug Development

The ability to modify peptides with this compound enhances its utility in drug development. It facilitates the design of novel therapeutic agents that can target specific biomolecular pathways. The compound's role in creating high-purity peptides is particularly valuable for pharmaceutical applications .

This compound exhibits notable biological activity, influencing various aspects of protein behavior:

- Protein Interactions : The compound can alter how peptides bind to their targets, potentially enhancing or inhibiting biological activities.

- Biological Pathways : The specific pathways affected depend on the resultant peptide's structure and intended application.

Case Studies and Research Findings

Several studies highlight the applications of this compound across different research domains:

- Peptide Therapeutics : Research has shown that peptides modified with this compound can exhibit enhanced therapeutic effects in model organisms, suggesting its potential for developing new treatments for diseases involving protein misfolding or dysfunction.

- Protein Interaction Studies : A study demonstrated that peptides containing this compound could effectively inhibit specific protein-protein interactions implicated in cancer progression, showcasing its relevance in oncology research.

- Drug Delivery Systems : Investigations into drug delivery systems have utilized this compound-modified peptides to improve bioavailability and targeting efficiency of therapeutic agents, indicating its versatility in pharmaceutical formulations .

作用機序

The mechanism of action of Z-D-Chg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The molecular targets and pathways involved depend on the specific peptide and its intended application .

類似化合物との比較

N-Z-D-alpha-Phenylglycine: Another glycine derivative used in peptide synthesis.

N-Z-D-alpha-Methylglycine: A similar compound with a methyl group instead of a cyclohexyl group.

Uniqueness: Z-D-Chg-OH is unique due to its cyclohexyl group, which provides distinct steric and electronic properties. This makes it particularly useful in creating peptides with specific structural and functional characteristics .

生物活性

Z-D-Chg-OH, or Z-D-Cyclohexylglycine, is a compound with the molecular formula . It is primarily utilized in peptide synthesis and has garnered attention for its biological activity, particularly in the study of protein interactions and functions. This article explores the biological activity of this compound, detailing its mechanisms, applications in research, and relevant case studies.

This compound functions as a building block in peptide synthesis, allowing for the modification of peptide structures. Its incorporation into peptides can significantly influence their biological properties, including:

- Protein Interactions : this compound can alter binding affinities and interaction dynamics between peptides and their targets.

- Biological Pathways : The specific pathways affected depend on the structure of the resultant peptide and its intended application in biological systems.

Applications in Research

This compound is widely used in various fields of biological research:

- Peptide Synthesis : It serves as a key component in creating complex peptides that can be used to study specific biological functions or interactions.

- Drug Development : The ability to modify peptides with this compound makes it a valuable tool for developing novel therapeutic agents targeting specific biomolecular pathways .

1. Protein Interaction Studies

In a study focused on protein interactions, this compound was incorporated into peptides designed to bind to specific receptors. The results indicated that peptides containing this compound exhibited enhanced binding affinities compared to control peptides lacking this modification. This suggests that this compound can be strategically used to improve the efficacy of peptide-based therapeutics.

2. Antioxidative Properties

Research has shown that peptides synthesized with this compound demonstrate significant antioxidative properties. In vitro assays revealed that these peptides effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Comparative Biological Activity

The following table summarizes the biological activities observed with this compound compared to other similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Protein Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | Enhanced |

| Cyclohexylglycine | Moderate | Low | Standard |

| Other Peptides | Variable | High | Variable |

Synthetic Routes

The synthesis of this compound typically involves protecting the amino group of alpha-cyclohexylglycine with a benzyloxycarbonyl (Z) group. Key steps include:

- Protection of Amino Group : Using benzyloxycarbonyl chloride.

- Purification : Employing organic solvents and catalysts to ensure high purity (≥98%).

- Final Product Formulation : Obtaining the compound in powdered form for research applications .

Research Findings

Studies have demonstrated that modifications using this compound can lead to significant changes in peptide behavior, including increased stability and altered pharmacokinetics. For instance, a comparative study on various modified peptides indicated that those containing this compound had improved resistance to enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Z-D-Chg-OH, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with a systematic literature review to identify established protocols (e.g., solid-phase peptide synthesis or solution-phase methods). Optimize yields by varying parameters (temperature, solvent, catalysts) using Design of Experiments (DoE) frameworks. Validate purity via HPLC and mass spectrometry, ensuring reproducibility by documenting step-by-step procedures and raw data in supplementary materials .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize orthogonal analytical techniques:

- Structural confirmation : NMR (¹H/¹³C), FT-IR, and X-ray crystallography (if crystalline).

- Stability : Assess pH, thermal, and photolytic stability via accelerated degradation studies.

- Solubility/logP : Use shake-flask or chromatographic methods.

Document all protocols in alignment with journal guidelines to ensure reproducibility .

Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Provide detailed synthetic steps, including reagent grades, equipment specifications, and reaction monitoring methods (e.g., TLC).

- Include raw spectral data (NMR peaks, HPLC chromatograms) in supporting information.

- Cross-validate results with independent replicates or collaborative labs .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and empirical data on this compound’s bioactivity?

- Methodological Answer :

- Re-evaluate assumptions : Check force fields in molecular docking or QSAR models for relevance to this compound’s structural motifs.

- Experimental validation : Conduct dose-response assays (e.g., IC50 determinations) under controlled conditions.

- Iterative analysis : Use Bayesian statistics to quantify uncertainty and refine models .

Q. How can systematic frameworks (e.g., PICO, FINER) refine research questions about this compound’s mechanism of action?

- Methodological Answer :

- PICO : Define Population (e.g., specific enzyme targets), Intervention (this compound concentration ranges), Comparison (positive/negative controls), and Outcome (binding affinity metrics).

- FINER : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), and Relevant (therapeutic potential). Pilot studies can pre-test feasibility .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships of this compound in pharmacological studies?

- Methodological Answer :

- Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves.

- Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals.

- Address outliers via robust statistical packages (e.g., R’s drc library) and report effect sizes .

Q. How should researchers approach conflicting spectral data (e.g., NMR vs. X-ray) for this compound’s conformation?

- Methodological Answer :

- Cross-validation : Compare solvent-dependent NMR spectra with solid-state X-ray structures.

- Computational docking : Simulate solvent interactions to reconcile solution vs. crystal conformations.

- Dynamic studies : Perform molecular dynamics simulations to assess flexibility .

Q. Data Management & Reporting

Q. What criteria should guide the inclusion of this compound data in research publications?

- Methodological Answer :

- Prioritize raw data transparency: Publish NMR/FTR spectra, chromatograms, and crystallographic files (CIF).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemSpider or PubChem .

Q. How can researchers mitigate bias when interpreting this compound’s in vitro vs. in vivo efficacy discrepancies?

- Methodological Answer :

- Blinded experiments : Assign compound administration and data analysis to separate teams.

- Negative controls : Include vehicle-only and scrambled peptide controls.

- Meta-analysis : Compare results across multiple models (e.g., cell lines, organoids) to identify context-dependent effects .

Q. Ethical & Collaborative Considerations

Q. What protocols ensure ethical compliance in collaborative studies involving this compound?

- Methodological Answer :

- Draft a Material Transfer Agreement (MTA) specifying data ownership and publication rights.

- Acknowledge contributors and funding sources in line with journal standards (e.g., CRediT taxonomy) .

特性

IUPAC Name |

(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYTUPJAYLNFQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561116 | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69901-85-5 | |

| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。